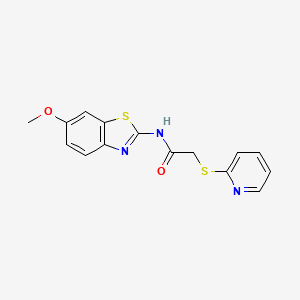

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide

Description

N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a benzothiazole-acetamide hybrid compound characterized by a methoxy-substituted benzothiazole core linked to a pyridinylsulfanyl acetamide moiety. Benzothiazole derivatives are well-documented for their antimicrobial, anticancer, and enzyme-inhibitory properties, often attributed to interactions with targets like DNA gyrase or kinases .

Properties

Molecular Formula |

C15H13N3O2S2 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-pyridin-2-ylsulfanylacetamide |

InChI |

InChI=1S/C15H13N3O2S2/c1-20-10-5-6-11-12(8-10)22-15(17-11)18-13(19)9-21-14-4-2-3-7-16-14/h2-8H,9H2,1H3,(H,17,18,19) |

InChI Key |

PAKPWRPRKQMGTL-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC(=O)CSC3=CC=CC=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide typically involves the following steps:

Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with methoxy-substituted carboxylic acids or their derivatives.

Thioether Formation: The pyridin-2-ylsulfanyl group is introduced through a nucleophilic substitution reaction, where a pyridine thiol reacts with a suitable electrophile.

Amide Bond Formation: The final step involves the formation of the acetamide linkage, typically through the reaction of an acyl chloride or anhydride with an amine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogens, nitrating agents, sulfonating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Substitutions on the Benzothiazole Core

The C6 position of benzothiazole is critical for activity. For example:

- BTC-j (N-(6-Methoxy-1,3-benzothiazol-2-yl)-2-(pyridine-3-ylamino)acetamide) exhibits broad-spectrum antibacterial activity (MIC: 3.125–12.5 µg/mL against E. coli, S. aureus, etc.), attributed to its methoxy group and pyridine-3-ylamino side chain .

- BTC-r (Nitro-substituted at C6) shows reduced solubility but retains antimicrobial activity, suggesting nitro groups enhance target binding but may limit bioavailability .

- Trifluoromethyl-substituted analog (N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide) demonstrates potent CK-1δ inhibition (pIC50: 7.8), highlighting the role of electron-withdrawing groups in kinase targeting .

Variations in the Acetamide Side Chain

- Pyridin-2-ylsulfanyl vs.

- Triazole and Imidazole Derivatives : Compounds with 1,2,4-triazol-3-ylthio or imidazol-1-yl substituents (e.g., from ) show moderate to high antimicrobial activity, suggesting heterocyclic bulk influences target affinity .

- Adamantyl-substituted analog (2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide) exhibits a planar acetamide-benzothiazole structure, favoring crystal packing but with uncharacterized bioactivity .

Target-Specific Activities

- DNA Gyrase Inhibition : BTC-j and its analogs bind to DNA gyrase (PDB: 3G75) with high docking scores, correlating with their antibacterial effects .

- PI3K Interaction : A related benzothiazole-acetamide complex (PDB: 3QJZ) shows that sulfanyl groups facilitate hydrogen bonding with the PI3K active site, suggesting a mechanism for anticancer activity .

- CK-1δ Inhibition : The trifluoromethyl-substituted analog outperforms others in CK-1δ binding (GlideXP score: −3.78 kcal/mol), indicating substituent-driven selectivity .

Data Table: Key Analogs and Activities

Research Findings and Implications

- Antimicrobial Potency: Methoxy and pyridinyl groups at C6 and the acetamide side chain, respectively, optimize antibacterial activity. Sulfanyl groups may improve target engagement compared to amino substituents .

- Kinase Selectivity : Electron-withdrawing groups (e.g., trifluoromethyl) enhance kinase inhibition, suggesting tunability for neurodegenerative or cancer targets .

- Structural Insights : Crystallographic data (e.g., ) reveal that planarity in the benzothiazole-acetamide core is conserved across analogs, aiding in drug design .

Biological Activity

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(pyridin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiazole moiety, which is known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties.

Anticancer Activity

Recent studies indicate that benzothiazole derivatives exhibit promising anticancer activities. For instance, compounds similar to this compound have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Table 1: Summary of Anticancer Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Gupta et al. | MCF-7 | 10 | Apoptosis induction |

| Patel et al. | HeLa | 15 | Cell cycle arrest |

| Bhardwaj et al. | A549 | 12 | Inhibition of proliferation |

Antimicrobial Activity

Benzothiazole derivatives have also demonstrated significant antimicrobial properties. Compounds with similar structures have been evaluated against various bacterial and fungal strains.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

| Candida albicans | 20 |

These findings suggest that this compound may possess broad-spectrum antimicrobial activity.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases.

- Induction of Oxidative Stress : Benzothiazole derivatives can generate reactive oxygen species (ROS), leading to oxidative damage in cancer cells.

- Modulation of Signaling Pathways : This compound may interfere with various signaling pathways that regulate cell survival and apoptosis.

Case Study 1: Anticancer Efficacy in Animal Models

A study conducted by Facchinetti et al. demonstrated that a related benzothiazole derivative significantly reduced tumor growth in xenograft models. The compound was administered at doses of 20 mg/kg body weight, leading to a 50% reduction in tumor volume compared to control groups.

Case Study 2: Antimicrobial Efficacy

Research by Hussein et al. evaluated the antimicrobial efficacy of benzothiazole derivatives against clinical isolates of Staphylococcus aureus. The study found that these compounds exhibited potent activity, with some derivatives showing MIC values as low as 10 µg/mL.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.